3-(氨基甲基)-N-甲基苯磺酰胺

描述

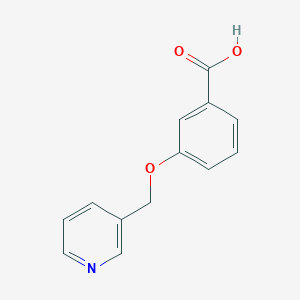

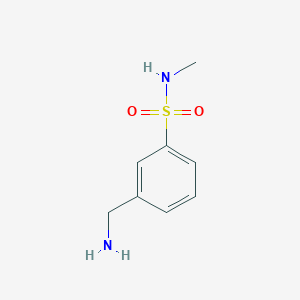

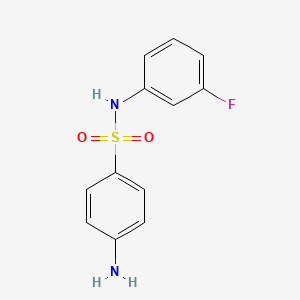

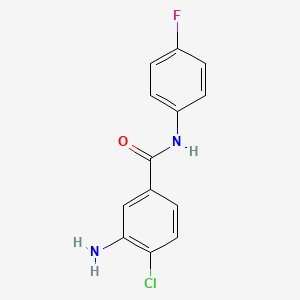

The compound "3-(aminomethyl)-N-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. The structure of this compound suggests it contains an amino group attached to a benzene ring via a sulfonamide linkage, with additional methyl groups providing potential sites for further chemical modification .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to "3-(aminomethyl)-N-methylbenzenesulfonamide," can be achieved through N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by iridium-catalyzed hydrogen autotransfer, which is a transition-metal-catalyzed process. This method is highly efficient and general, allowing for the synthesis of a variety of N-alkylated benzenesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure and various spectroscopic properties of benzenesulfonamide derivatives have been extensively studied. For example, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods. These studies provide insights into the electronic transitions and intramolecular interactions, such as hydrogen bonding, which are likely to be relevant for "3-(aminomethyl)-N-methylbenzenesulfonamide" as well .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For instance, 3-aminobenzenesulfonic acid can react with copper(II) nitrate to form a complex with a distorted octahedral geometry, indicating the potential for coordination chemistry involving "3-(aminomethyl)-N-methylbenzenesulfonamide" . Additionally, nitrobenzenesulfonamides can be alkylated to produce N-alkylated sulfonamides, which can then be deprotected to yield secondary amines, suggesting a pathway for the modification of the "3-(aminomethyl)-N-methylbenzenesulfonamide" molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be characterized by various spectroscopic techniques. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was synthesized and characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography. Computational methods such as DFT calculations were also employed to predict vibrational frequencies, chemical shifts, and electronic properties. These methods are applicable to the analysis of "3-(aminomethyl)-N-methylbenzenesulfonamide" to determine its physical and chemical characteristics .

科学研究应用

合成和潜在用途

抗 HIV 活性:已合成 N-(3-氨基-3,4-二氢-4-氧代嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺的衍生物,作为潜在的抗 HIV 剂。这些化合物显示出有希望的抗 HIV-1 活性,例如一种衍生物显示出 15 μM 的有效浓度 (EC50) 值和较弱的细胞毒性作用(Brzozowski & Sa̧czewski, 2007)。

光谱和结构研究:已经研究了相关磺酰胺分子的分子结构、振动波数、核磁共振化学位移和紫外-可见电子吸收波长。这些研究有助于了解这些化合物的结构几何和电子性质(Alaşalvar 等,2018)。

抗菌和抗炎特性:具有 1,4-苯并二氧杂环的磺酰胺的合成显示出潜在的抗菌特性和对炎症疾病的治疗意义。合成的化合物对各种细菌菌株表现出良好的抑制活性(Abbasi 等,2017)。

化学中的配位几何控制:胺和磺酰胺单元之间的强分子间氢键影响金属配合物中的配位几何。这种见解对于设计具有特定性质的金属配合物非常重要(White 等,1999)。

DNA 结合和抗癌活性:已研究了铜(II)-磺酰胺配合物的 DNA 结合、DNA 切割、遗传毒性和抗癌活性。这些研究对于开发新的抗癌药物至关重要(González-Álvarez 等,2013)。

合成和抗癌特性:某些磺酰胺衍生物的合成显示出意外的结果,导致具有潜在抗癌特性的新型化合物(Zhang & Shi-jie, 2010)。

糖尿病治疗:已研究 N-(3-氨基-4-甲基苯磺酰基)-N-环己基脲的衍生物在糖尿病治疗中的作用,证明具有降血糖作用和潜在治疗用途(Pollen 等,1960)。

作为抗炎剂的药理学评估:已合成甲芬那酸的氨基苯磺酰胺衍生物,并评估了它们的抗炎活性,显示出显着的治疗潜力(Mahdi, 2008)。

属性

IUPAC Name |

3-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVLDCBNRZZNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588470 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

808761-43-5 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)